molecular formula C36H47N11O6 B549123 Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) CAS No. 606968-52-9

Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)

Cat. No. B549123
M. Wt: 729.8 g/mol
InChI Key: MBXBICVKLVYNKD-XFTNXAEASA-N
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Description

This would involve understanding the structure of the molecule, its components, and its overall function. It seems to be a cyclic peptide, which are often involved in biological processes .


Synthesis Analysis

This would involve understanding how the molecule is synthesized. This could involve chemical reactions, enzymatic processes, or even synthetic biology .


Molecular Structure Analysis

This would involve detailed study of the molecule’s structure, possibly using techniques like X-ray crystallography, NMR spectroscopy, or computational modeling .


Chemical Reactions Analysis

This would involve studying the chemical reactions the molecule undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the molecule, such as its solubility, stability, melting point, boiling point, etc .

Scientific Research Applications

CXCR4 Antagonism in Therapeutics

Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) is primarily researched for its role as a cyclopentapeptide CXCR4 antagonist. These antagonists have potential therapeutic applications in various domains like HIV treatment, cancer, stem-cell mobilization, inflammation, and autoimmune diseases. The structure-activity relationships for this compound indicate the importance of specific aromatic residues for maintaining high potency, particularly in the context of CXCR4 antagonism (Mungalpara et al., 2013).

Bioactive Cyclic Dipeptides

While not directly addressing Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), research into cyclic dipeptides (diketopiperazines) shows that they are commonly found in nature and exhibit various physiological and pharmacological activities in mammals. These compounds are often by-products of fermentation and food processing but have also been identified in animal and plant kingdoms. The activities of such dipeptides, including their potential as bioactive peptides, are a promising area for future exploration (Prasad, 1995).

Analogues and Derivatives

Studies on derivatives and analogues of cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) are significant. For example, research on the cyclic pentapeptide cyclo(-RGDfK-) has shown its high potency and selectivity as an inhibitor for the αvβ3 integrin, hinting at potential applications in inhibiting angiogenesis and inducing apoptosis in vascular cells. This suggests that modifications of the cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) structure could yield compounds with diverse therapeutic applications (Dai et al., 2000).

Exploration of Tripeptidomimetic Antagonists

Research on scaffold-based tripeptidomimetic CXCR4 antagonists based on the d-Arg-Arg-2-Nal motif, derived from cyclopentapeptides like cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), indicates the potential for developing new peptidomimetic hits for CXCR4 antagonism. This could pave the way for innovative drug development strategies targeting CXCR4 (Zachariassen et al., 2014).

Safety And Hazards

This would involve understanding the safety precautions needed when handling the molecule, its toxicity, and any risks associated with its use .

properties

IUPAC Name

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXBICVKLVYNKD-XFTNXAEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N11O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
Reactant of Route 2
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
Reactant of Route 3
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
Reactant of Route 4
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
Reactant of Route 5
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
Reactant of Route 6
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)

Citations

For This Compound
23
Citations
S Ueda, S Oishi, Z Wang, T Araki… - Journal of medicinal …, 2007 - ACS Publications
Previously, we have identified a highly potent CXCR4 antagonist 2 [cyclo(-d-Tyr 1 -Arg 2 -Arg 3 -Nal 4 -Gly 5 -)] and its Arg 2 epimer 3 [cyclo(-d-Tyr 1 -d-Arg 2 -Arg 3 -Nal 4 -Gly 5 -)] by …
Number of citations: 99 pubs.acs.org
H Tamamura, K Hiramatsu, S Ueda… - Journal of medicinal …, 2005 - ACS Publications
l,l-Type and l,d-type (E)-alkene dipeptide isosteres (EADIs) that have unnatural side chains at the α-position were synthesized by the combination of stereoselective aziridinyl ring-…
Number of citations: 111 pubs.acs.org
E Inokuchi, S Oishi, T Kubo, H Ohno… - ACS Medicinal …, 2011 - ACS Publications
A series of FC131 [cyclo(-d-Tyr-Arg-Arg-Nal-Gly-)] analogues containing amidine type peptide bond isosteres were synthesized as selective CXC chemokine receptor type 4 (CXCR4) …
Number of citations: 42 pubs.acs.org
T Narumi, R Hayashi, K Tomita, K Kobayashi… - Organic & …, 2010 - pubs.rsc.org
A set of cyclic peptide analogues of a selective CXCR4 antagonist FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)] were synthesized and bioevaluated. Using (E)-alkene and (Z)-fluoroalkene …
Number of citations: 83 pubs.rsc.org
E Lenci, A Trabocchi - Chemical Society Reviews, 2020 - pubs.rsc.org
The art of transforming peptides into drug leads is still a dynamic and fertile field in medicinal chemistry and drug discovery. Peptidomimetics can respond to peptide limitations by …
Number of citations: 208 pubs.rsc.org
T Narumi, K Tomita, E Inokuchi, K Kobayashi, S Oishi… - Tetrahedron, 2008 - Elsevier
A diastereoselective and divergent method for synthesis of a highly functionalized (Z)-fluoroalkene dipeptide isosteres has been developed. The key feature of this synthetic method is …
Number of citations: 59 www.sciencedirect.com
S Ueda, M Kato, S Inuki, H Ohno, B Evans… - Bioorganic & medicinal …, 2008 - Elsevier
The design and synthesis of novel non-peptide CXCR4 antagonists is described. The peptide backbone of highly potent cyclic peptide-based CXCR4 antagonists was entirely replaced …
Number of citations: 37 www.sciencedirect.com
B Debnath, S Xu, F Grande, A Garofalo, N Neamati - Theranostics, 2013 - ncbi.nlm.nih.gov
CXCR4 is a G-protein-coupled receptor involved in a number of physiological processes in the hematopoietic and immune systems. The SDF-1/CXCR4 axis is significantly associated …
Number of citations: 289 www.ncbi.nlm.nih.gov
G Tanaka, I Nakase, Y Fukuda, R Masuda, S Oishi… - Chemistry & biology, 2012 - cell.com
CXCR4 is a coreceptor of HIV-1 infection in host cells. Through a photocrosslinking study to identify receptors involved in internalization of oligoarginine cell-penetrating peptides (CPPs)…
Number of citations: 128 www.cell.com
I Renard, SJ Archibald - Advances in Inorganic Chemistry, 2020 - Elsevier
Metal ions have been used in multiple roles for the noninvasive molecular imaging of protein expression levels on the surface of cells. They can be employed to enhance binding of the …
Number of citations: 2 www.sciencedirect.com

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